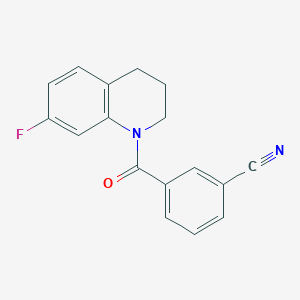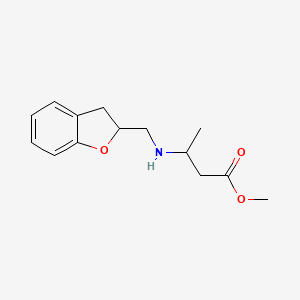![molecular formula C14H16N4 B7559198 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, a signaling pathway involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to reduce oxidative stress and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal studies, making it a safer option for researchers. Additionally, this compound has been shown to have good stability and solubility, making it easier to work with in experiments. One limitation of using this compound in lab experiments is its limited availability. This compound is not widely available commercially, and its synthesis can be complex and time-consuming.
Future Directions
There are several future directions for research on 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile. One area of interest is its potential as a cancer therapeutic. Further studies are needed to determine the efficacy of this compound in animal models of cancer and to identify the mechanisms underlying its anticancer effects. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the efficacy of this compound in animal models of inflammation and to identify the mechanisms underlying its anti-inflammatory effects. Additionally, further studies are needed to optimize the synthesis of this compound and to develop more efficient methods for large-scale production.
Synthesis Methods
The synthesis of 3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile involves a multistep process that begins with the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with ethylenediamine to produce the intermediate 1-(5-methyl-1H-pyrazol-4-yl)ethylamine. This intermediate is then reacted with 3-bromobenzonitrile to produce this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.
Scientific Research Applications
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. This compound has also been studied for its potential as an anti-inflammatory agent, reducing inflammation in animal models of arthritis. Additionally, this compound has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-10(13-5-3-4-12(6-13)7-15)16-8-14-9-17-18-11(14)2/h3-6,9-10,16H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACNKAWJEPQQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)



![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![2-[(4-Cyanophenyl)methyl-propylamino]acetic acid](/img/structure/B7559219.png)
![3-[(2,5-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559227.png)